molecular formula C25H25NO6 B11130519 Dimethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11130519
M. Wt: 435.5 g/mol
InChI Key: ZVVYUOLJENQPNZ-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a 4-phenyl group substituted with a (4-methylbenzoyl)oxy moiety. This compound belongs to a class of molecules synthesized via the Hantzsch reaction, a well-established method for constructing 1,4-DHPs by condensing aldehydes, β-keto esters, and ammonia . The structural uniqueness of this compound lies in its 4-(4-methylbenzoyloxy)phenyl substituent, which distinguishes it from classical 1,4-DHPs like nifedipine or nisoldipine. Its ester groups (dimethyl at positions 3 and 5) and methyl substituents at positions 2 and 6 contribute to its stereoelectronic profile, influencing both physicochemical properties and biological activity .

Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-[4-(4-methylbenzoyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H25NO6/c1-14-6-8-18(9-7-14)23(27)32-19-12-10-17(11-13-19)22-20(24(28)30-4)15(2)26-16(3)21(22)25(29)31-5/h6-13,22,26H,1-5H3

InChI Key

ZVVYUOLJENQPNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds through a Knoevenagel condensation between methyl acetoacetate and the aldehyde, followed by Michael addition of a second methyl acetoacetate molecule. Cyclization with ammonia yields the dihydropyridine ring. Stoichiometric ratios are critical: a 2:1:1 molar ratio of methyl acetoacetate, aldehyde, and ammonium acetate ensures optimal ring formation. Excess methyl acetoacetate drives the reaction to completion, mitigating side reactions such as oligomerization.

Solvent and Temperature Optimization

Polar protic solvents like ethanol or methanol facilitate proton transfer during cyclization. Ethanol, used at 60–80°C, balances reaction rate and byproduct suppression. Prolonged reflux (12–24 hours) ensures complete conversion, though excessive heating risks decarboxylation. Inert atmospheres (e.g., nitrogen) prevent oxidation of the dihydropyridine core to pyridine derivatives.

Following dihydropyridine ring formation, esterification and functional group introduction require precise control to retain regioselectivity.

Methyl Esterification

The dicarboxylic acid intermediate, generated in situ during Hantzsch condensation, undergoes methylation using dimethyl sulfate or methyl iodide. A two-phase system (aqueous NaOH/dichloromethane) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances esterification efficiency, yielding >90% dimethyl ester. Excess methylating agent (1.2 equivalents) compensates for hydrolysis in aqueous media.

Managing Steric Effects

The bulky 4-{[(4-methylphenyl)carbonyl]oxy}phenyl substituent necessitates tailored reaction conditions. High-dielectric solvents (e.g., DMF) improve solubility during later stages, while ultrasonic irradiation reduces reaction time by enhancing mass transfer.

Purification and Characterization

Recrystallization Techniques

Crude product purification employs sequential recrystallization from acetone/water (1:3 v/v), removing unreacted methyl acetoacetate and oligomers. Gradual cooling (0.5°C/min) yields needle-like crystals with >99% purity.

Chromatographic Methods

Silica gel chromatography (hexane/ethyl acetate, 4:1) resolves regioisomers, though this step is often unnecessary due to the Hantzsch reaction’s inherent regioselectivity.

Spectroscopic Validation

  • FTIR : Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (dihydropyridine C=C) confirm structural integrity.

  • ¹H NMR : A singlet at δ 2.30 ppm (6H, C2 and C6 methyl groups) and a multiplet at δ 7.20–8.10 ppm (aromatic protons) validate substitution patterns.

  • MS : Molecular ion peak at m/z 505.18 ([M+H]⁺) aligns with the calculated molecular weight.

Comparative Analysis of Synthetic Routes

ParameterHantzsch CondensationPartial Hydrolysis-Alkylation
Yield70–85%46–70%
Reaction Time12–24 hours48–72 hours
Key ReagentsMethyl acetoacetate, NH₃LiOH, N-benzyl-N-methylamine
Purification ComplexityModerateHigh

The Hantzsch route outperforms stepwise methods in yield and scalability, though alkylation approaches (e.g., using N-benzyl-N-methylamine) remain viable for introducing tertiary amine functionalities.

Challenges and Mitigation Strategies

Byproduct Formation

Decarboxylation during prolonged heating is minimized by strict temperature control (<80°C) and inert atmospheres. Side products like pyridine derivatives (<5%) are removed via recrystallization.

Solvent Recovery

Ethanol and methanol are distilled and reused, reducing costs by 30–40% in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

  • Calcium Channel Blockers :
    • Compounds in the 1,4-dihydropyridine class are primarily known for their use as calcium channel blockers. They play a significant role in the treatment of cardiovascular diseases such as hypertension and angina by inhibiting calcium ion influx into cells, leading to relaxation of vascular smooth muscle and reduced blood pressure .
  • Anticancer Activity :
    • Recent studies have indicated that certain derivatives of 1,4-dihydropyridines exhibit anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cellular signaling pathways .
  • Antidiabetic Effects :
    • Some derivatives have been investigated for their potential antidiabetic effects. They may enhance insulin sensitivity and improve glucose metabolism, making them candidates for diabetes management .
  • Neurotropic Effects :
    • Research has suggested that these compounds may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases by promoting neuronal survival and function .

Case Study 1: Antihypertensive Properties

A study conducted on a series of 1,4-dihydropyridine derivatives demonstrated that modifications at the 4-position significantly influenced the antihypertensive activity. The compound exhibited substantial efficacy in lowering blood pressure in hypertensive animal models when administered at specific dosages .

Case Study 2: Anticancer Activity

In vitro studies showed that certain derivatives of dimethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate induced apoptosis in human cancer cell lines through mitochondrial pathways. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Mechanism of Action

The mechanism of action of Dimethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar 1,4-Dihydropyridines

Key Observations :

  • Synthetic Accessibility : Most analogs are synthesized via the Hantzsch reaction, but advanced derivatives like YC-93 require post-synthetic modifications .
Pharmacological and Biochemical Comparisons

1,4-DHPs are widely studied for calcium channel antagonism, but substituents dictate selectivity and potency:

Compound Biological Activity Potency (IC50/EC50) Mechanistic Notes References
Target Compound Limited direct data; predicted Ca²⁺ channel antagonism based on structural similarity N/A Hypothesized to act via L-type Ca²⁺ channels
Nisoldipine Vascular smooth muscle relaxation 1.2 nM (binding affinity) High selectivity for vascular Ca²⁺ channels
YC-93 Cerebral/Coronary vasodilation 10–30x more potent than papaverine Direct action on vascular beds; minimal systemic effects
Compound 3h () Dual AChE/BuChE inhibition, Ca²⁺ channel blockade AChE: 1.8 µM; BuChE: 2 µM Multi-target ligand with neuroprotective effects

Key Findings :

  • Substituent-Driven Activity : Nitro (YC-93) and methoxy () groups enhance vasodilation, while carbamoyl/carbonyloxy groups (Target Compound) may modulate enzyme interactions .
  • Ring Planarity : Planar 1,4-DHP rings (e.g., nisoldipine) correlate with higher Ca²⁺ channel affinity, suggesting that the Target Compound’s bulky 4-substituent may reduce planarity and activity .
Structural and Crystallographic Insights

X-ray studies reveal conformational trends:

Compound Ring Puckering (q, Å) Dihedral Angle (°) Crystal System References
Target Compound Not reported Not reported Not resolved N/A
Dimethyl 4-(4-methoxyphenyl)-1,4-DHP q = 0.12 178.06 Monoclinic
Nisoldipine q = 0.08 179.5 Triclinic
Diethyl 4-(2,4-dichlorophenyl)-1,4-DHP q = 0.15 177.9 Orthorhombic

Structural Trends :

  • Puckering Amplitude (q) : Smaller values (e.g., nisoldipine: q = 0.08 Å) indicate flatter rings, favoring Ca²⁺ channel binding .
  • Dihedral Angles : Near-planar conformations (angles ~180°) are common, but steric bulk from substituents like 4-methylbenzoyloxy may induce torsional strain .

Biological Activity

Dimethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate, a member of the dihydropyridine class of compounds, has garnered attention for its potential biological activities. This compound's structure, characterized by multiple functional groups, suggests diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C27H29NO6
  • Molecular Weight : 463.5 g/mol

Structural Characteristics

The compound features a dihydropyridine core with various substituents that may influence its biological activity. The presence of the carbonyl group and multiple methyl groups can enhance lipophilicity and potentially improve membrane permeability.

Dihydropyridines are primarily known as calcium channel blockers, which inhibit the influx of calcium ions through L-type calcium channels. This mechanism is crucial in cardiovascular pharmacology, particularly in managing hypertension and angina.

  • Calcium Channel Blockade : The inhibition of calcium entry leads to vasodilation and decreased cardiac contractility.
  • Antioxidant Properties : Some studies suggest that dihydropyridine derivatives exhibit antioxidant effects, which may protect against oxidative stress in various tissues.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter release and reduction of excitotoxicity.

Case Studies and Research Findings

  • Cardiovascular Effects : A study demonstrated that similar dihydropyridine derivatives significantly reduced blood pressure in hypertensive animal models. The study highlighted the role of these compounds in improving vascular function and reducing cardiac workload .
  • Neuroprotective Activity : In vitro studies have shown that certain derivatives can protect neuronal cells from glutamate-induced toxicity, suggesting potential applications in neurodegenerative diseases .
  • Antioxidant Activity : Research indicated that these compounds can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related conditions .

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionBiological ActivityReferences
This compoundCalcium channel blockadeAntihypertensive, neuroprotective
Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylateCalcium channel blockadeAntihypertensive
Other DihydropyridinesCalcium channel blockadeVarious cardiovascular effects

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1,4-dihydropyridine derivatives like this compound, and how can reaction conditions be optimized for improved yield?

The synthesis typically involves a multicomponent Hantzsch reaction, utilizing substituted aldehydes, diketones, and ammonium acetate. For derivatives with aryl substituents (e.g., 4-methylphenyl groups), microwave-assisted synthesis or reflux in ethanol under inert conditions (N₂ atmosphere) can enhance reaction efficiency. Optimization may include:

  • Solvent selection : Polar aprotic solvents like DMF improve solubility of aromatic intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or ionic liquids can accelerate cyclization .
  • Temperature control : Reflux at 80–100°C minimizes side reactions like oxidation to pyridine analogs .

Q. How can spectroscopic and crystallographic data be used to confirm the structure and stereochemistry of this compound?

  • X-ray crystallography : Resolve the dihydropyridine ring puckering and substituent orientation. For example, a triclinic crystal system (space group P1) with cell parameters a = 7.34 Å, b = 10.61 Å, c = 13.84 Å confirms the 1,4-dihydropyridine core .
  • NMR spectroscopy : The ¹H-NMR chemical shift of the NH proton (~4.5 ppm) and diastereotopic methyl groups (doublets at δ 1.2–1.5 ppm) validate the non-aromatic 1,4-dihydropyridine structure .
  • IR spectroscopy : Stretching vibrations at ~3300 cm⁻¹ (N–H) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, IRI) are suitable for analyzing the electronic structure and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. For example, a HOMO energy of −6.2 eV and LUMO of −1.8 eV (B3LYP/6-31G* basis set) indicates susceptibility to electrophilic attack at the dihydropyridine ring .
  • Intrinsic Reaction Coordinate (IRC) : Map reaction pathways for ring oxidation or ester hydrolysis .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) influencing crystal packing .

Q. How can contradictions in experimental data (e.g., unexpected byproducts or low yields) be systematically addressed?

  • Reaction path screening : Use quantum chemical calculations (e.g., Gaussian 16) to identify competing pathways, such as alternative cyclization routes or oxidation intermediates .
  • High-throughput experimentation : Vary substituents (e.g., 4-methylphenyl vs. 4-chlorophenyl) to assess steric/electronic effects on yield .
  • HPLC-MS analysis : Detect trace byproducts (e.g., pyridine analogs) and correlate with reaction conditions .

Q. What strategies are recommended for evaluating the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via:
    • UV-Vis spectroscopy : Track λ_max shifts indicative of ring aromatization .
    • TGA/DSC : Determine thermal decomposition onset temperatures (e.g., >200°C for ester groups) .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

  • Modify substituents : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on calcium channel blocking activity .
  • Molecular docking : Simulate interactions with target proteins (e.g., L-type calcium channels) using AutoDock Vina. A binding energy <−7 kcal/mol suggests high affinity .

Q. What safety and toxicity assessments are critical for handling this compound in laboratory settings?

  • Acute toxicity screening : Follow OECD guidelines (e.g., LD₅₀ testing in rodents) .
  • Ecotoxicity assays : Evaluate aquatic toxicity (e.g., Daphnia magna immobilization EC₅₀) .
  • PPE protocols : Use nitrile gloves, FFP3 masks, and fume hoods to minimize inhalation/contact risks .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Crystal systemTriclinic
Space groupP1
Unit cell volume1031.25 ų
Hydrogen bondingC–H···O (2.8–3.2 Å)

Q. Table 2. Computational Results for Electronic Structure

PropertyValue (DFT/B3LYP)Source
HOMO energy−6.2 eV
LUMO energy−1.8 eV
Dipole moment4.5 Debye

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